L-Tagatose

Oral microbiology Anti-cariogenic agents Streptococcus mutans

Researchers requiring a rare sugar with enantiomer-specific metabolic handling face limited supply options. L-Tagatose addresses this gap with near-complete colonic delivery (~100% vs. 80-85% for D-tagatose), predicted GI ~0, and 92% sucrose sweetness equivalence. • Predicted GI ~0 enables diabetic and ketogenic formulations without glycemic compromise • Complete colonic fermentation supports prebiotic SCFA production and microbiome studies • ≥98% (HPLC) purity with stability across pH 2-7 for beverage, dairy, and baked applications

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 41847-60-3
Cat. No. B7949179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tagatose
CAS41847-60-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
InChIKeyBJHIKXHVCXFQLS-LFRDXLMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tagatose (CAS 41847-60-3) Procurement Guide: Baseline Characteristics and Class Context


L-Tagatose is a rare ketohexose monosaccharide and the left-handed enantiomer of D-tagatose, naturally occurring in trace quantities in dairy products and certain fruits [1]. As a C-4 epimer of D-fructose, it shares the same molecular formula (C6H12O6) but adopts a mirror-image configuration that fundamentally alters its recognition by mammalian digestive enzymes [2]. Unlike its widely commercialized D-counterpart, L-tagatose exhibits approximately equivalent sweetness to sucrose (~92% relative sweetness) [3] but is predicted to follow a distinct metabolic fate, with the majority passing unabsorbed through the small intestine to undergo fermentation in the colon, thereby contributing minimal available energy [2]. This compound belongs to the rare sugar class alongside D-psicose (allulose), D-tagatose, L-fructose, and D-allose, and is currently under investigation for applications in low-glycemic food formulations, prebiotic interventions, and specialized biotechnological production platforms [4].

L-Tagatose Procurement: Why Generic Substitution with D-Tagatose or Alternative Rare Sugars Fails


L-Tagatose cannot be generically substituted with D-tagatose or other in-class rare sugars due to enantiomer-specific metabolic handling, divergent prebiotic fermentation profiles, and distinct inhibitory activity against oral pathogens. The left-handed (L-) configuration renders L-tagatose largely unrecognizable to human small-intestinal hexose transporters and glycolytic enzymes that efficiently process the D-enantiomer, resulting in near-complete colonic delivery rather than partial systemic absorption [1]. This stereochemical distinction directly translates to quantifiable differences in glycemic impact, caloric availability, and short-chain fatty acid (SCFA) production patterns [2]. Furthermore, comparative in vitro assays reveal that L-tagatose exhibits markedly weaker inhibition of Streptococcus mutans acid production relative to D-tagatose and xylitol, demonstrating that the enantiomeric form critically determines anti-cariogenic efficacy [3]. Consequently, formulation or experimental designs that assume functional interchangeability between D- and L-tagatose—or between L-tagatose and alternative rare sugars such as D-psicose—will yield fundamentally different physiological, sensory, and microbiological outcomes.

L-Tagatose Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


L-Tagatose Exhibits Significantly Weaker Anti-Cariogenic Activity than D-Tagatose and Xylitol

In a direct head-to-head comparison, L-tagatose demonstrated substantially weaker inhibition of acid production by Streptococcus mutans GS5 relative to D-tagatose and xylitol. While D-tagatose significantly inhibited acid production in the presence of 1% (w/v) sucrose, L-tagatose showed minimal suppressive effect under identical conditions [1]. The inhibitory effect of D-tagatose was significantly stronger than that of xylitol (p < 0.05), whereas L-tagatose failed to produce comparable inhibition [1]. This establishes that the enantiomeric form critically determines anti-cariogenic efficacy, with L-tagatose being unsuitable for oral health applications where D-tagatose or xylitol would be selected.

Oral microbiology Anti-cariogenic agents Streptococcus mutans

L-Tagatose Predicted Glycemic Index Approaches Zero vs. D-Tagatose GI = 3

The glycemic index (GI) of D-tagatose has been established at 3 in human studies, representing a 95.6% reduction relative to sucrose (GI = 68) and an 87.5% reduction relative to fructose (GI = 24) [1]. However, L-tagatose, due to its left-handed stereochemistry, is not recognized by mammalian small-intestinal hexose transporters or glycolytic enzymes, and is therefore predicted to pass unabsorbed through the small intestine without contributing to postprandial glycemia [2]. This enantiomer-specific metabolic fate yields a predicted GI approaching zero for L-tagatose, representing a further 100% reduction compared to the already low GI = 3 of D-tagatose. While direct human GI measurement for L-tagatose remains absent from the literature, this class-level inference is firmly grounded in established stereochemical principles of carbohydrate absorption [2].

Glycemic control Diabetes nutrition Low-calorie sweeteners

L-Tagatose Sweetness Perception Exhibits Concentration-Independent Linearity vs. High-Potency Sweeteners

In sensory evaluation studies of tagatose (predominantly the D-enantiomer, though L-tagatose shares approximately equivalent sweetness per early reports [2]), the compound exhibited a sweetness growth rate (psychophysical function slope) of 1.41, which is nearly identical to that of sucrose (slope = 1.40) [1]. This contrasts sharply with high-potency sweeteners such as sucralose (slope < 1) and rebaudioside A (slope < 1), whose relative sweetness is highly concentration-dependent and diminishes at higher concentrations [1]. Additionally, tagatose elicited no measurable bitterness, astringency, or chemical-like off-tastes across a concentration range of 3-20% (w/v) sucrose equivalent, whereas rebaudioside A produced progressively intense bitterness and chemical sensations with increasing concentration (p < 0.001) [1]. While this sensory dataset derives from D-tagatose, early comparative reports indicate that L-tagatose is approximately equally sweet as sucrose and D-tagatose [2], supporting cross-enantiomer extrapolation of these sensory attributes.

Sensory science Sweetener formulation Taste modulation

L-Tagatose Colonic Fermentation Yields Distinct SCFA Profile vs. Absorbed D-Tagatose

Approximately 80-85% of ingested tagatose reaches the colon unabsorbed, where it undergoes fermentation by colonic microbiota to produce short-chain fatty acids (SCFAs) including acetate, propionate, and butyrate [1]. This prebiotic fermentation profile is documented for D-tagatose; however, the stereochemical distinction of L-tagatose—which renders it entirely unrecognizable to small-intestinal hexose transporters [2]—implies that a significantly larger fraction (potentially approaching 100%) of ingested L-tagatose would reach the colon relative to D-tagatose. This differential colonic delivery would be expected to amplify SCFA production and the associated stimulation of GLP-1 secretion from colonic L-cells [3]. While direct comparative fermentation studies between L- and D-tagatose are absent from the literature, the established enantiomer-specific absorption differential provides a class-level inference of enhanced prebiotic potential for L-tagatose.

Prebiotics Gut microbiota Short-chain fatty acids

L-Tagatose Requires Distinct Enzymatic Production Routes vs. D-Tagatose

D-Tagatose is commercially produced via L-arabinose isomerase-catalyzed epimerization of D-galactose, achieving conversion yields of approximately 30% under traditional enzymatic conditions [1]. In contrast, L-tagatose requires fundamentally different biocatalytic routes due to its opposite stereochemistry. Patent literature describes engineered D-tagatose epimerases capable of producing L-tagatose from alternative substrates, with specific enzyme variants demonstrating improved activity [2]. A 2016 study reported highly efficient production of both D-psicose and L-tagatose using two engineered D-tagatose epimerases, establishing that L-tagatose biosynthesis necessitates distinct enzyme engineering approaches compared to D-tagatose production [3]. This stereochemical constraint means that production infrastructure optimized for D-tagatose cannot be repurposed for L-tagatose without substantial process re-engineering.

Biocatalysis Enzymatic synthesis Rare sugar production

L-Tagatose Thermal and pH Stability Profile Matches D-Tagatose for Food Processing Applications

L-Tagatose and D-tagatose share identical physicochemical stability characteristics due to their identical molecular connectivity (differing only in three-dimensional configuration). Both enantiomers exhibit thermal stability with a glass transition temperature (Tg) of 15°C, high water solubility of 62% at 30°C, low hygroscopicity, and strong acid resistance across pH 2-7 [1]. Both readily undergo Maillard browning and caramelization reactions, making them functionally interchangeable in baked goods and thermally processed foods where browning is desired [2]. The melting point range of 132-135°C and boiling point of 232.96°C are identical for both enantiomers [1]. This physicochemical equivalence means that formulation parameters established for D-tagatose can be directly applied to L-tagatose without adjustment for thermal processing, pH stability, or solubility.

Food processing Thermal stability Formulation compatibility

L-Tagatose Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Ultra-Low-Glycemic Functional Beverages Requiring Complete Sucrose Replacement

L-Tagatose is optimally suited for functional beverages targeting diabetic, pre-diabetic, or ketogenic consumer segments where glycemic impact must approach zero. The predicted GI of ~0 for L-tagatose, versus GI = 3 for D-tagatose, provides a theoretical glycemic advantage [1]. Combined with its concentration-independent sweetness linearity (slope = 1.41 vs. sucrose slope = 1.40) and absence of bitterness or chemical off-tastes [2], L-tagatose enables clean-label, single-sweetener formulations without the complexity of high-potency sweetener blending or bitterness masking. The 62% aqueous solubility at 30°C supports beverage applications up to moderate sweetness levels [3].

Prebiotic-Enhanced Dairy and Fermented Products Maximizing Colonic SCFA Production

The predicted near-complete colonic delivery of L-tagatose (~100% vs. 80-85% for D-tagatose) positions it as a superior substrate for prebiotic fermentation and SCFA production [1]. This characteristic is particularly valuable in yogurt, kefir, and other fermented dairy applications where tagatose naturally occurs in trace amounts [2]. The compound's stability across pH 2-7 ensures compatibility with acidic fermented matrices [3], while its Maillard reactivity supports desirable browning in baked dairy applications. Formulators should note that L-tagatose does not provide the anti-cariogenic benefits of D-tagatose, limiting its value proposition in oral health-positioned dairy products [4].

Specialized Research Applications Requiring Enantiomer-Specific Metabolic Tracing

L-Tagatose serves as an essential research tool for studies investigating enantiomer-specific carbohydrate metabolism, intestinal transporter stereoselectivity, and differential colonic fermentation kinetics. Its distinct stereochemical identity allows researchers to discriminate between D-tagatose metabolic pathways (involving partial small-intestinal absorption and hepatic metabolism) and L-tagatose pathways (predominantly colonic fermentation) [1]. The compound's availability via engineered D-tagatose epimerase-catalyzed synthesis [2] makes it accessible for controlled laboratory studies, though industrial-scale procurement currently faces supply chain constraints distinct from mature D-tagatose production infrastructure [3].

Thermally Processed Bakery and Confectionery Products Requiring Sugar-Like Browning

L-Tagatose's physicochemical equivalence to D-tagatose—including thermal stability (Tg = 15°C), acid resistance (pH 2-7), and robust Maillard/caramelization reactivity—makes it directly substitutable in baked goods, cookies, and caramelized confections where sugar-like browning and flavor development are critical quality attributes [1]. The 92% relative sweetness to sucrose [2] enables near-direct replacement without the bulk density or sweetness potency adjustments required for high-intensity sweeteners. However, procurement for commercial food manufacturing must account for the currently higher cost and limited supplier base of L-tagatose relative to D-tagatose, making it more suitable for premium or specialized product lines where its unique metabolic differentiation justifies the cost premium [3].

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